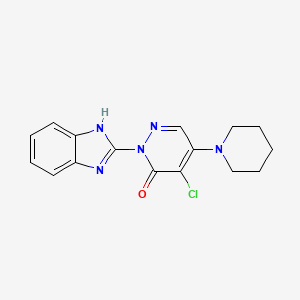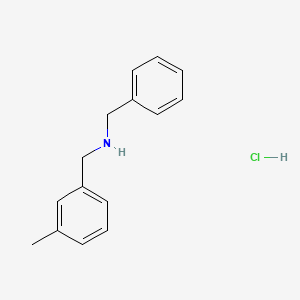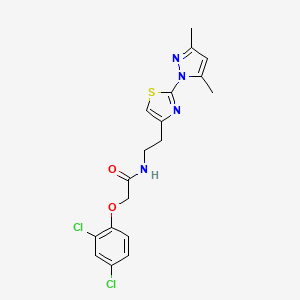![molecular formula C21H14ClN3O3 B2705522 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865249-62-3](/img/structure/B2705522.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves several steps. For example, the synthesis of 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide involved six steps starting from 4-chlorobenzoic acid .Molecular Structure Analysis
The structure of oxadiazole derivatives often exhibits intermolecular interactions such as C–H…N and π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions of oxadiazole derivatives can vary widely depending on the specific compound and conditions. For example, some oxadiazole derivatives have been reported to exhibit antiviral activity .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely depending on the specific compound. For example, some oxadiazole derivatives are known to be soluble in water .科学的研究の応用
Antioxidant Activity
Research into oxadiazole derivatives, such as those related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, has shown promising results in antioxidant studies. For example, Shakir et al. (2014) synthesized new 1,3,4-oxadiazoles bearing di-tert-butylphenol moieties and evaluated their antioxidant activity using DPPH and FRAP assays. Some compounds exhibited significant free-radical scavenging ability, suggesting potential for antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has been explored in various studies. Kapadiya et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives and screened them for in vitro antibacterial and antifungal activity. Some synthesized compounds showed potency against tested microorganisms, highlighting their relevance in antimicrobial research (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anticancer Activity
Several studies have investigated the anticancer properties of oxadiazole derivatives. For instance, the synthesis of novel 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups has been documented, with some compounds showing low insecticidal activity against crop pests, indirectly suggesting potential utility in broader biological applications, including anticancer research (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004). Additionally, Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against multiple cancer cell lines. Many tested compounds exhibited moderate to excellent activity, further supporting the potential of oxadiazole derivatives in anticancer applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
将来の方向性
Oxadiazole derivatives are of interest to researchers in the fields of medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Future research may focus on developing new oxadiazole derivatives with improved properties and exploring their potential applications.
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c22-18-9-5-4-8-17(18)20-24-25-21(28-20)23-19(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOLMCSMFQBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)
![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)
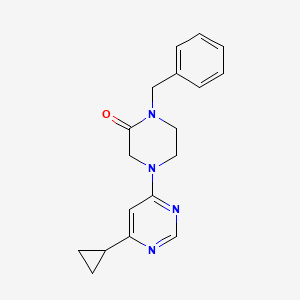
![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)
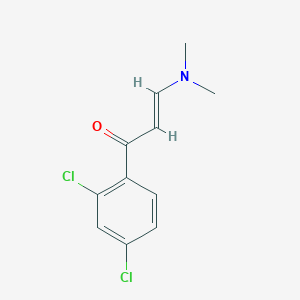
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)
![4-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705450.png)
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)
![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)
